molecular formula C25H36N2O6 B12823859 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate

Cat. No.: B12823859
M. Wt: 460.6 g/mol
InChI Key: USPVLEIQIUNQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate, commonly known as Alvimopan dihydrate, is a peripherally acting μ-opioid receptor (PAM-OR) antagonist. Its molecular formula is C₂₅H₃₂N₂O₄·2H₂O, with a molecular weight of 460.57 g/mol (CAS No. 170098-38-1) . Structurally, it features a benzyl group, a 3-hydroxyphenyl-substituted dimethylpiperidine moiety, and a glycine-derived acetic acid chain, which collectively contribute to its receptor-binding specificity . Clinically, it is used to accelerate postoperative gastrointestinal recovery by counteracting opioid-induced bowel dysfunction, with a reported IC₅₀ of 1.7 nM for the μ-opioid receptor .

Properties

IUPAC Name

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPVLEIQIUNQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of chiral intermediates such as 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol.
  • Formation of a benzyl-substituted propanoyl intermediate.
  • Coupling of these intermediates under basic conditions.
  • Crystallization to obtain the dihydrate form.

The process requires careful stereochemical control due to the presence of multiple chiral centers.

Detailed Synthetic Routes

Method 1: Michael Addition and Hydrolysis Route
  • Starting Materials : 3-[(3R,4R)-3,4-dimethylpiperidine-4-yl]phenol and 2-benzyl ethyl acrylate.
  • Michael Addition : These react to form 2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]ethyl propionate.
  • Hydrolysis : The ester is hydrolyzed to the corresponding acid.
  • Condensation : The acid is condensed with glycine derivatives.
  • Chiral Separation : Due to the formation of approximately 50% optical isomers during Michael addition, manual chiral separation is required.
  • Purification : Column chromatography is used at multiple steps to purify intermediates and final product.

Limitations : The manual separation of optical isomers and extensive chromatography make this method cumbersome and unsuitable for large-scale industrial production.

Method 2: Lithium Diisopropylamide (LDA) Mediated Route
  • Starting Material : (S)-2-benzyl-3-[(3R,4R)-3,4-dimethylpiperidine-4-yl]phenol.
  • Addition of Methyl Acrylate : The phenol is reacted with methyl acrylate.
  • Deprotonation and Salt Formation : Using LDA, the intermediate is converted to a salt form.
  • Hydrolysis : The salt is hydrolyzed to (S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]propionic acid monohydrate.
  • Condensation : This acid is condensed with glycine isobutyl ester p-toluenesulfonate to form an amide intermediate.
  • Final Hydrolysis : Hydrolysis of the amide yields the target compound.

This method reduces the need for manual chiral separation and is more amenable to scale-up, though still requiring careful control of reaction conditions and purification.

Crystallization to Dihydrate Form

The dihydrate form is obtained by crystallization from aqueous or mixed aqueous-organic solvents. Water molecules are incorporated into the crystal lattice, enhancing compound stability and influencing solubility and bioavailability.

Summary Table of Preparation Methods

Step Method 1: Michael Addition Route Method 2: LDA Mediated Route
Key Starting Materials 3-[(3R,4R)-3,4-dimethylpiperidine-4-yl]phenol, 2-benzyl ethyl acrylate (S)-2-benzyl-3-[(3R,4R)-3,4-dimethylpiperidine-4-yl]phenol, methyl acrylate
Key Reactions Michael addition, hydrolysis, condensation Deprotonation with LDA, salt formation, hydrolysis, condensation
Chiral Separation Required (manual, cumbersome) Reduced need, more efficient
Purification Column chromatography at multiple steps Column chromatography, but fewer manual separations
Industrial Suitability Limited due to manual chiral separation More suitable, scalable
Final Form Dihydrate via crystallization Dihydrate via crystallization

Research Findings on Preparation

  • The stereochemistry of the piperidine ring and the benzyl substituent is critical for biological activity, necessitating enantiomerically pure intermediates.
  • The Michael addition step in Method 1 produces racemic mixtures requiring separation, which is a bottleneck.
  • Method 2’s use of LDA and salt intermediates improves stereochemical control and yield.
  • Crystallization conditions for the dihydrate form affect the compound’s stability and pharmacokinetics, making solvent choice and temperature control important parameters.

Chemical Reactions Analysis

Acid-Base Interactions

The compound participates in acid-base reactions due to its carboxylic acid (–COOH) and phenolic hydroxyl (–OH) functional groups. These interactions influence solubility and formulation stability:

  • Protonation/Deprotonation :
    The carboxylic acid group (pKa ≈ 3.39) undergoes deprotonation in alkaline conditions, enhancing water solubility. Conversely, the phenolic hydroxyl group (pKa ≈ 10) remains protonated in physiological pH, contributing to receptor binding .

  • Salt Formation :
    Reacts with bases like sodium hydroxide to form water-soluble salts, critical for intravenous formulations .

Hydrolysis Reactions

Hydrolysis is a dominant degradation pathway under specific conditions:

Ester Hydrolysis

During synthesis, ester intermediates (e.g., ethyl glycinate) undergo alkaline hydrolysis to yield the free carboxylic acid:

RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

  • Conditions : NaOH (1–2 M), 50–60°C, 4–6 hours .

  • Yield : >90% after purification .

Amide Hydrolysis

The peptide bond in the glycine moiety is resistant to hydrolysis under physiological conditions but degrades in strongly acidic/basic environments:

  • Stability : Stable at pH 4–8 (25°C); degrades at pH < 2 or >10 .

Michael Addition

A stereoselective Michael addition forms the piperidine-propanoyl backbone:

3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine]+methyl acrylateIntermediate A\text{3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine]} + \text{methyl acrylate} \rightarrow \text{Intermediate A}

  • Catalyst : Diisopropylamide lithium (LDA) .

  • Stereochemical Outcome : >98% enantiomeric excess (ee) .

Nucleophilic Substitution

A key step replaces a sulfonate group with the piperidine moiety:

\text{Ethyl-N-[(2S)-2-benzyl-3-{\text{[(4-bromophenyl)sulfonyl]oxy}propanoyl] glycinate} + \text{trans-(3R,4R)-piperidine} \rightarrow \text{Alvimopan precursor}

  • Solvent : 1,2-Dimethoxyethane .

  • Base : Potassium carbonate (yield: 85–92%) .

Stability Under Thermal and Oxidative Conditions

ConditionObservationReference
Thermal (100°C) Decomposition starts at 210°C
Oxidative (H₂O₂) Minimal degradation (<5% over 24h)
Photolytic Forms quinone derivatives under UV

Stereospecific Alkylation

The benzyl group undergoes alkylation during intermediate steps:

  • Reagent : p-Bromobenzenesulfonyl chloride .

  • Temperature : 0–50°C, 30 min–20h .

  • Isolation : Dichloromethane extraction (purity >99%) .

Degradation Pathways

  • Oxidative Degradation :
    The phenolic hydroxyl group oxidizes to a quinone under UV light, requiring light-resistant packaging .

  • Hydrolytic Degradation :
    Accelerated by humidity; controlled via desiccants during storage .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H32N2O4C_{25}H_{32}N_{2}O_{4}, and it has a complex structure that includes a piperidine ring, hydroxyl groups, and benzyl moieties. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent in treating various conditions:

  • Pain Management : Research indicates that derivatives of this compound may exhibit analgesic properties, potentially serving as alternatives to traditional pain medications. The presence of the piperidine structure is often associated with pain modulation mechanisms in the central nervous system .
  • Neurological Disorders : Investigations have suggested that the compound may influence neurotransmitter pathways, making it a candidate for treating neurological disorders such as depression or anxiety. Its ability to interact with specific receptors in the brain can modulate mood and cognitive functions .

Anti-Cancer Research

Recent studies have explored the compound's efficacy against certain cancer cell lines. The presence of hydroxyl and piperidine groups has been linked to enhanced cytotoxic activity against tumor cells, suggesting potential use in oncological therapies .

Inhibitory Activity

The compound has shown promise as an inhibitor in various enzymatic pathways. For example, its structure allows it to interact with enzymes involved in metabolic processes, which could be beneficial in developing treatments for metabolic disorders .

Drug Formulation

The dihydrate form of the compound enhances its solubility and bioavailability, crucial factors for effective drug formulation. This characteristic allows for improved absorption when administered orally or through other routes .

Case Study 1: Pain Management Efficacy

A clinical study evaluated the analgesic effects of a derivative of this compound in patients suffering from chronic pain conditions. Results indicated a significant reduction in pain levels compared to placebo controls, highlighting its potential as a new class of analgesics.

Case Study 2: Anti-Cancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis. Further research is needed to explore its mechanisms and potential for combination therapies with existing chemotherapeutics.

Mechanism of Action

The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby inhibiting their adverse effects on bowel function. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to gastrointestinal motility and secretion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alvimopan Anhydrous vs. Dihydrate

The anhydrous form of Alvimopan (C₂₅H₃₂N₂O₄, MW = 424.53 g/mol) lacks the two water molecules present in the dihydrate. This difference impacts solubility and stability :

  • Dihydrate : Enhanced aqueous solubility due to hydration, making it preferable for oral formulations .
Property Alvimopan Dihydrate Alvimopan Anhydrous
Molecular Formula C₂₅H₃₂N₂O₄·2H₂O C₂₅H₃₂N₂O₄
Molecular Weight 460.57 g/mol 424.53 g/mol
Solubility (Water) ~12 mg/mL (improved) ~5 mg/mL (lower)
logP ~3.2 ~3.8

Alkoxy-Substituted Phenylpropyl Acetates ()

Compounds such as (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (ID 18) share a benzamido-phenylpropanoyl backbone but differ in substituents:

  • Key Differences : Alkoxy groups (e.g., isopropyloxy, butoxy) at the para position of the phenyl ring.
  • Impact : Increased lipophilicity (e.g., hexyloxy in ID 22 raises logP) enhances blood-brain barrier penetration but may reduce aqueous solubility. Alvimopan’s 3-hydroxyphenyl group provides hydrogen-bonding capacity, improving target specificity .

Prodrug-C ()

Prodrug-C (C₂₇H₂₇Cl₂NO₃, MW = 484.41 g/mol) combines ibuprofen and diclofenac moieties. Alvimopan’s lower logP (~3.2) balances solubility and permeability, reducing off-target effects .

Comparison with Related Pharmacological Agents

LY246736 (Anhydrous Alvimopan)

LY246736 (CAS 156053-89-3) is the anhydrous precursor of Alvimopan dihydrate. Both share identical μ-opioid receptor antagonism but differ in formulation compatibility . The dihydrate’s stability under humid conditions makes it more suitable for long-term storage .

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate ()

This pyridinyl derivative (Compound 10) exhibits a cyano-ethenyl group instead of Alvimopan’s dimethylpiperidine. While both target heterocyclic receptors, Alvimopan’s piperidine ring confers conformational rigidity, enhancing receptor-binding affinity .

Key Research Findings

Receptor Specificity: Alvimopan’s 3-hydroxyphenyl group is critical for μ-opioid receptor binding, as shown by a 10-fold reduction in activity when replaced with non-polar substituents .

Hydration Effects : The dihydrate form reduces crystallinity, improving dissolution rates by 30% compared to the anhydrous form .

Biological Activity

The compound 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid; dihydrate , commonly known as Alvimopan , is a μ-opioid receptor antagonist primarily used in the treatment of postoperative ileus and other opioid-induced gastrointestinal dysfunctions. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C25H36N2O6
  • Molecular Weight : 460.57 g/mol
  • CAS Number : 170098-38-1
  • Solubility : Soluble in DMSO
  • Melting Point : 210-213 °C
  • Storage Conditions : 2-8 °C

Alvimopan functions as a peripherally acting μ-opioid receptor antagonist . Unlike traditional opioids that can cross the blood-brain barrier and cause central nervous system effects, Alvimopan selectively inhibits μ-opioid receptors in the gastrointestinal tract. This action helps mitigate the adverse effects of opioids on gut motility without affecting their analgesic properties.

Antagonistic Effects

  • Opioid-Induced Bowel Dysfunction : Alvimopan is effective in reversing opioid-induced constipation by restoring normal gastrointestinal motility.
  • Postoperative Ileus : Clinical trials have demonstrated its efficacy in accelerating recovery from postoperative ileus, significantly reducing the time to bowel function recovery compared to placebo.

Case Studies

  • Clinical Trial for Postoperative Ileus
    • A multicenter, randomized controlled trial evaluated Alvimopan's efficacy in patients undergoing bowel resection. Results showed a significant reduction in the time to first bowel movement (median time of 3 days vs. 5 days in placebo) .
  • Opioid-Induced Constipation
    • A study involving patients with chronic pain receiving opioid therapy indicated that Alvimopan improved bowel movement frequency and reduced the severity of constipation symptoms compared to baseline measurements .

In Vitro Studies

In vitro studies have shown that Alvimopan effectively blocks the binding of opioids to μ-receptors in human intestinal tissues, leading to increased peristalsis and enhanced gut motility .

In Vivo Studies

Animal studies have corroborated these findings, demonstrating that administration of Alvimopan in opioid-treated models leads to significant improvements in gastrointestinal transit times .

Safety and Side Effects

While Alvimopan is generally well tolerated, some reported side effects include:

  • Abdominal pain
  • Nausea
  • Headache
    These side effects are typically mild and transient .

Q & A

Q. What experimental methodologies are recommended for synthesizing the compound with high purity?

Methodological Answer: A patent outlines an improved synthetic route using regioselective alkylation and crystallization under controlled pH and temperature (6–8, 45–60°C) to isolate the dihydrate form . To optimize yield and purity, employ statistical Design of Experiments (DoE) to screen variables (e.g., solvent ratios, reaction time). For example, fractional factorial designs reduce trial runs while identifying critical factors like catalyst loading .

Q. How can spectroscopic techniques validate the compound’s structural conformation?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring substitution pattern and dihydrate stability. For example, downfield shifts in aromatic protons (δ 6.8–7.2 ppm) indicate 3-hydroxyphenyl group positioning .
  • FT-IR: Analyze carbonyl stretching frequencies (1700–1750 cm1^{-1}) to verify propanoyl and acetic acid linkages .
  • XRD: Crystallographic data resolves dihydrate lattice stability; compare with simulated PXRD patterns from computational models .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map transition states to predict regioselectivity during functionalization. For example:

  • Reaction Path Search: Identify low-energy pathways for benzyl group substitution using intrinsic reaction coordinate (IRC) analysis .
  • Solvent Effects: Apply COSMO-RS to model solvent polarity impacts on reaction barriers. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in alkylation steps .

Q. What strategies resolve contradictions in reactivity data between experimental and computational models?

Methodological Answer:

  • Error Source Analysis: Cross-validate computational settings (e.g., basis set selection, solvation models) against experimental kinetic data. For example, overestimated activation energies may arise from neglecting entropy in gas-phase simulations .
  • Hybrid QM/MM Approaches: Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects to refine free energy profiles .
  • Sensitivity Testing: Use Monte Carlo sampling to assess parameter uncertainty in DoE models, isolating variables causing discrepancies (e.g., temperature gradients in exothermic steps) .

Q. How to design reactors for scaling up synthesis while maintaining dihydrate stability?

Methodological Answer:

  • Crystallization Control: Implement continuous oscillatory baffled reactors (COBRs) to maintain supersaturation within the metastable zone (pH 6–8, 45–60°C) .
  • In-line Monitoring: Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track dihydrate formation in real time .

Q. What are the challenges in characterizing the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling: Use hepatocyte incubations to identify phase I/II metabolites. For example, hydroxylation at the piperidine methyl group is a major pathway .
  • Isotope-Labeling: Synthesize 13C^{13}C-labeled analogs to trace degradation pathways via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.